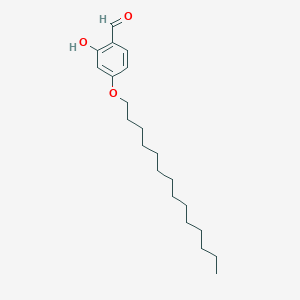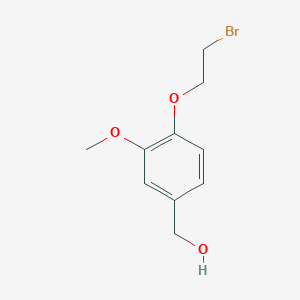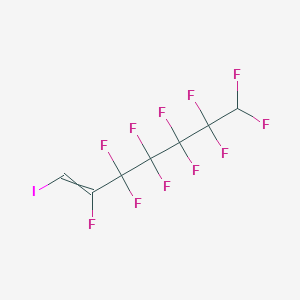
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptene backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene typically involves the fluorination of a heptene precursor followed by iodination. One common method involves the use of elemental fluorine or a fluorinating agent such as cobalt trifluoride to introduce the fluorine atoms. The iodination step can be achieved using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinating agents and iodine is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium catalysts.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of halogenated or alkylated products.
Reduction: Formation of fully saturated fluorinated alkanes.
Aplicaciones Científicas De Investigación
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with high resistance to heat and chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol: A biodegradation product used in nanotube composites and catalysis.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A structurally related compound with similar fluorination and iodination patterns.
Uniqueness
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
110680-45-0 |
|---|---|
Fórmula molecular |
C7H2F11I |
Peso molecular |
421.98 g/mol |
Nombre IUPAC |
2,3,3,4,4,5,5,6,6,7,7-undecafluoro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H2F11I/c8-2(1-19)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h1,3H |
Clave InChI |
TYYCSLBFNGPIQR-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
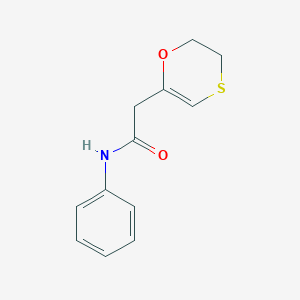
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
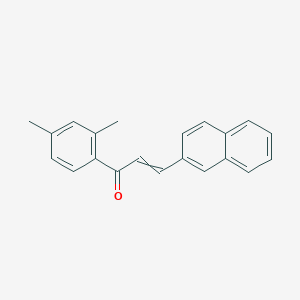
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
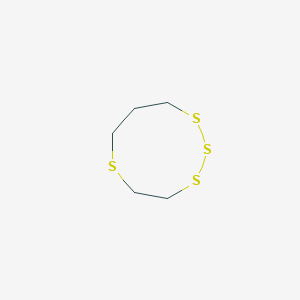
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
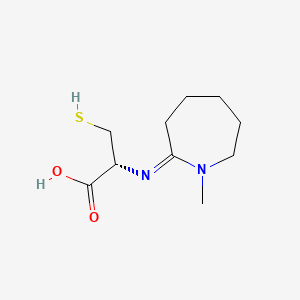
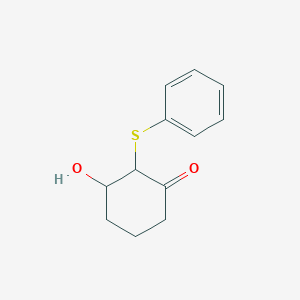
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
